Menthone

Descripción

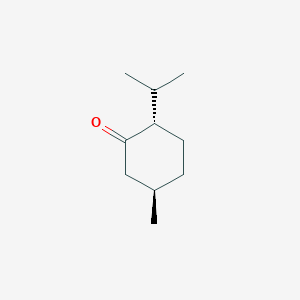

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLGAXVYCFJBMK-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](C(=O)C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044384, DTXSID2044478 | |

| Record name | (2S,5R)-2-Isopropyl-5-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Menthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a mild odor of peppermint; [Hawley], Liquid with a mild odor of peppermint; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless to pale yellowish liquid with a mint-like odour | |

| Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | l-Menthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20795 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (-)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Menthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

210 °C, 207.00 to 210.00 °C. @ 760.00 mm Hg | |

| Record name | MENTHONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly sol in water; sol in org solvents /L-form/, SOL IN ALC, ETHER, ACETONE, ACETIC ACID, ALL PROP IN BENZENE; SLIGHTLY SOL IN WATER /D & DL-FORMS/, SOL IN ALL PROP IN ALC, ETHER, CARBON DISULFIDE /L-FORM/, SOL IN ACETONE /L-FORM/, Sol in alc, fixed oils; very slightly sol in water., SOL IN MOST COMMON ORG SOLVENTS, In water, 688 mg/l @ 25 °C, 0.497 mg/mL at 25 °C, soluble in alcohol and most fixed oils; very slightly soluble in water, 1 ml in 3 ml of 70% alcohol (in ethanol) | |

| Record name | MENTHONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Menthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.888-0.895 | |

| Record name | Menthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.27 [mmHg] | |

| Record name | Menthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless, oily, mobile liq | |

CAS No. |

89-80-5, 14073-97-3 | |

| Record name | (±)-Menthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Menthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14073-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-Menthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014073973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2S,5R)-2-Isopropyl-5-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Menthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-menthan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-menthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F709W4OG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MENTHONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-6 °C | |

| Record name | (-)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Molecular Structure of Menthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthone, a naturally occurring monoterpene ketone, is a significant constituent of essential oils from plants of the Mentha species.[1][2] It is widely utilized in the flavor, fragrance, and pharmaceutical industries for its characteristic minty aroma and physiological properties. This technical guide provides a comprehensive overview of the chemical properties and molecular structure of this compound, with a focus on its stereoisomerism, spectroscopic profile, and relevant experimental protocols. The information presented herein is intended to support research, development, and quality control activities involving this versatile compound.

Molecular Structure and Stereoisomerism

This compound's chemical structure is based on a p-menthane skeleton, which is a cyclohexane ring substituted with a methyl group and an isopropyl group.[3] Specifically, it is 2-isopropyl-5-methylcyclohexanone.[2] The presence of two chiral centers at carbons 2 and 5 gives rise to four possible stereoisomers.[2] These stereoisomers are classified into two diastereomeric pairs: menthones and isomenthones.[2]

In the This compound diastereomers, the isopropyl and methyl groups are in a trans configuration relative to each other. The two enantiomers are:

-

(-)-Menthone (l-menthone): (2S, 5R)-2-isopropyl-5-methylcyclohexanone

-

(+)-Menthone (d-menthone): (2R, 5S)-2-isopropyl-5-methylcyclohexanone

In the isothis compound diastereomers, the isopropyl and methyl groups are in a cis configuration. The two enantiomers are:

-

(+)-Isothis compound (d-isothis compound): (2S, 5S)-2-isopropyl-5-methylcyclohexanone

-

(-)-Isothis compound (l-isothis compound): (2R, 5R)-2-isopropyl-5-methylcyclohexanone

The most abundant stereoisomer found in nature is (-)-menthone.[2] The stereoisomers can be interconverted through an enol intermediate, a process known as epimerization.[2]

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic minty odor.[4][5] The quantitative chemical and physical properties of this compound are summarized in the tables below.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₈O | [1][5] |

| Molar Mass | 154.25 g/mol | [1] |

| IUPAC Name | (2S,5R)-2-Isopropyl-5-methylcyclohexanone (for l-menthone) | [2] |

| CAS Number | 14073-97-3 (for l-menthone), 89-80-5 (for racemic this compound) | [5][6] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Odor | Minty | [1] |

| Density | 0.895 g/cm³ at 20 °C | [2] |

| Melting Point | -6 °C | [2] |

| Boiling Point | 207-210 °C | [1][2] |

| Flash Point | 77 °C | [4] |

| Refractive Index (n²⁰/D) | 1.450 | [7] |

| Optical Rotation [α]²⁰/D | -24.8° (for l-menthone) | [6] |

Table 3: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Slightly soluble (688 mg/L at 25 °C) | [1][8] |

| Ethanol | Soluble | [4][5] |

| Ether | Soluble | [5] |

| Acetone | Soluble | [1] |

| Benzene | Soluble | [1] |

| Chloroform | Soluble | [7] |

| Fixed Oils | Soluble | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound and its isomers.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, typically observed around 1710 cm⁻¹.[9] The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) distinguishes it from its precursor, menthol. Other significant peaks include C-H stretching vibrations just below 3000 cm⁻¹.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for the methyl and isopropyl protons, as well as the protons on the cyclohexane ring. The chemical shifts and coupling patterns are sensitive to the stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum provides distinct signals for the ten carbon atoms in the this compound molecule, with the carbonyl carbon appearing significantly downfield.

Mass Spectrometry (MS)

Mass spectrometry of this compound typically shows a molecular ion peak (M⁺) at m/z 154, corresponding to its molecular weight. The fragmentation pattern provides further structural information.

Experimental Protocols

Synthesis of l-Menthone by Oxidation of l-Menthol

This protocol describes the synthesis of l-menthone via the oxidation of l-menthol using an acidified dichromate solution.[11]

Materials:

-

l-Menthol

-

Sodium dichromate (Na₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

5% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or other suitable drying agent

-

Distilled water

Procedure:

-

Preparation of the Oxidizing Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium dichromate in water. Slowly and carefully add concentrated sulfuric acid to the solution while cooling the flask in an ice bath.

-

Oxidation Reaction: To the stirred oxidizing solution, add l-menthol in portions. The reaction is exothermic, and the temperature should be monitored and maintained around 55°C. Continue stirring until the reaction is complete, indicated by a color change and a decrease in temperature.

-

Work-up: Transfer the reaction mixture to a separatory funnel. The oily this compound layer will separate from the aqueous layer.

-

Extraction and Washing: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash them sequentially with water and then with a 5% sodium hydroxide solution to remove any unreacted acid. Finally, wash with water until the washings are neutral.

-

Drying and Solvent Removal: Dry the ethereal solution over anhydrous sodium sulfate. Filter to remove the drying agent and then remove the diethyl ether by rotary evaporation.

-

Purification: Purify the crude this compound by vacuum distillation.[11] Collect the fraction boiling at 98–100 °C at 18 mmHg.

Purification of this compound Isomers

Purification of individual this compound stereoisomers can be achieved using preparative high-performance liquid chromatography (HPLC).

Instrumentation:

-

Preparative HPLC system with a suitable chiral stationary phase column.

Mobile Phase:

-

A mixture of n-hexane and ethyl acetate is commonly used. The exact ratio should be optimized to achieve the best separation of the desired isomers.

Procedure:

-

Dissolve the crude this compound mixture in the mobile phase.

-

Inject the sample onto the preparative HPLC column.

-

Monitor the elution of the isomers using a suitable detector (e.g., UV or refractive index).

-

Collect the fractions corresponding to the individual isomers.

-

Evaporate the solvent from the collected fractions to obtain the purified isomers.

Analysis of this compound Stereoisomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of this compound stereoisomers.[12][13]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Chiral capillary column (e.g., a cyclodextrin-based column) is essential for the separation of enantiomers.

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220 °C) at a controlled rate.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Detector (MS): Electron ionization (EI) mode with a scan range of m/z 40-300.

Procedure:

-

Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane or ethanol).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

The different stereoisomers will separate based on their interaction with the chiral stationary phase and will elute at different retention times.

-

The mass spectrometer will provide a mass spectrum for each eluting peak, confirming the identity of the isomers based on their fragmentation patterns.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and molecular structure of this compound. The information on its stereoisomerism, physicochemical properties, spectroscopic data, and experimental protocols for synthesis, purification, and analysis serves as a valuable resource for professionals in research, drug development, and quality control. A thorough understanding of these aspects is essential for the effective and safe utilization of this compound in its various applications.

References

- 1. This compound | C10H18O | CID 26447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. L-MENTHONE(14073-97-3) 13C NMR [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. CAS 89-80-5: (±)-Menthone | CymitQuimica [cymitquimica.com]

- 6. l-Menthone [drugfuture.com]

- 7. This compound CAS#: 10458-14-7 [m.chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Simple preparative gas chromatographic method for isolation of menthol and this compound from peppermint oil, with quantitative GC-MS and (1) H NMR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. coresta.org [coresta.org]

The Biosynthesis of Menthone in Mentha Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of menthone, a key monoterpene responsible for the characteristic aroma and flavor of peppermint (Mentha x piperita). The pathway is a highly regulated and compartmentalized process occurring within the specialized glandular trichomes of the mint leaves. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing essential oil yield and quality for pharmaceutical, cosmetic, and food industries.

Overview of the this compound Biosynthesis Pathway

The synthesis of (-)-menthone in peppermint begins with the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), derived from the methylerythritol phosphate (MEP) pathway in the plastids.[1][2] A series of eight enzymatic steps transforms these primary metabolites into (-)-menthone, which can be further reduced to (-)-menthol.[3] The entire process involves enzymes localized in various subcellular compartments, including plastids, endoplasmic reticulum, mitochondria, and the cytoplasm, highlighting a sophisticated metabolic channeling.[1][4][[“]]

The core pathway leading to the formation of (-)-menthone is as follows:

-

Geranyl Diphosphate (GPP) Synthesis: Geranyl diphosphate synthase (GPPS) catalyzes the condensation of IPP and DMAPP to form the C10 precursor, GPP.[1][4][6]

-

Cyclization to (-)-Limonene: In the first committed step of monoterpene biosynthesis in Mentha, (-)-limonene synthase (LS) facilitates the cyclization of GPP to (-)-(4S)-limonene.[1][2]

-

Hydroxylation to (-)-trans-Isopiperitenol: The cytochrome P450 enzyme (-)-limonene-3-hydroxylase (L3OH) introduces a hydroxyl group at the C3 position of (-)-limonene to produce (-)-trans-isopiperitenol.[1][6]

-

Oxidation to (-)-Isopiperitenone: (-)-trans-isopiperitenol dehydrogenase (IPD) then oxidizes the alcohol to the ketone, (-)-isopiperitenone.[1][6]

-

Reduction to (+)-cis-Isopulegone: The NADPH-dependent (-)-isopiperitenone reductase (IPR) catalyzes the reduction of the double bond in (-)-isopiperitenone to form (+)-cis-isopulegone.[3][4][7]

-

Isomerization to (+)-Pulegone: (+)-cis-isopulegone isomerase (IPGI) shifts the double bond to yield (+)-pulegone.[3][4]

-

Reduction to (-)-Menthone: Finally, (+)-pulegone reductase (PR), an NADPH-dependent enzyme, reduces the C4(8) double bond of (+)-pulegone to produce a mixture of (-)-menthone and (+)-isothis compound.[2][6][8]

Quantitative Data

The efficiency and product profile of the this compound pathway are determined by the kinetic properties of its enzymes and the relative abundance of its intermediates.

Table 1: Enzyme Kinetic Properties

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Cofactor | Source Species | Reference |

| (-)-Isopiperitenone Reductase (IPR) | (-)-Isopiperitenone | 1.0 | 1.3 | 5.5 | NADPH | M. piperita | [9][10] |

| (-)-Isopiperitenone Reductase (IPR) | NADPH | 2.2 | 1.3 | 5.5 | - | M. piperita | [9][10] |

| (+)-Pulegone Reductase (PR) | (+)-Pulegone | 2.3 | 1.8 | 5.0 | NADPH | M. piperita | [9] |

| (+)-Pulegone Reductase (PR) | NADPH | 6.9 | 1.8 | 5.0 | - | M. piperita | [9] |

| (-)-Menthone Reductase (MR) | (-)-Menthone | 3.0 | 0.6 | ~7.0 | NADPH | M. piperita | [11] |

| (-)-Menthone Reductase (MR) | (+)-Isothis compound | 41 | 0.6 | ~7.0 | NADPH | M. piperita | [11] |

Table 2: Representative Monoterpene Composition in Mentha Species Essential Oil (%)

| Compound | M. piperita (Morocco)[12] | M. arvensis (India)[13] | M. longifolia (Saudi Arabia) | M. piperita (Leaf Position Study)[14][[“]] |

| This compound | 29.01 | 5.00 | 7.84 - 34.13 | Higher in younger leaves |

| Isothis compound | 2.12 | 5.24 | - | Higher in younger leaves |

| Pulegone | 1.12 | - | 11.92 - 62.54 | - |

| Limonene | 2.10 | - | - | Varies with leaf position |

| Menthol | 5.58 | 77.94 | - | Higher in older leaves |

| Menthofuran | 3.01 | - | - | Higher in flowers |

Note: Composition can vary significantly based on genetics, developmental stage, and environmental conditions.[16][17][18] For instance, the concentration of this compound is relatively higher in younger, acropetal parts of the plant, while menthol accumulates in older, basipetal leaves.[14][[“]]

Experimental Protocols

Accurate study of the this compound biosynthesis pathway requires precise methodologies. Below are summaries of key experimental protocols.

Essential Oil Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is fundamental for quantifying this compound and related monoterpenes.

Objective: To extract, identify, and quantify the volatile components of Mentha essential oil.

Protocol:

-

Plant Material: Collect fresh or dried aerial parts (leaves, flowers) of the Mentha species.[12][14]

-

Extraction (Hydrodistillation):

-

Sample Preparation for GC-MS:

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled with a mass spectrometer (e.g., Shimadzu QP2010 Plus, Thermo Fischer PolarisQ).[12][13]

-

Column: Use a capillary column suitable for volatile compound separation (e.g., Rtx-5 MS or Varian CP-Sil 5 HP, ~30-60m length).[12][13]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[13]

-

Temperature Program:

-

Mass Spectrometry: Electron impact ionization at 70 eV.[12][19]

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley) and their retention indices with literature values.

-

Quantify the relative percentage of each compound based on the peak area in the chromatogram.[12]

-

Recombinant Enzyme Expression and Assay

This protocol allows for the detailed characterization of individual enzymes in the pathway.

Objective: To express a biosynthetic enzyme (e.g., (-)-isopiperitenone reductase) in a heterologous system and measure its kinetic parameters.

Protocol:

-

cDNA Cloning:

-

Heterologous Expression:

-

Enzyme Assay:

-

Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., Tris buffer, pH adjusted for optimal enzyme activity). The mixture should contain the purified enzyme, the substrate (e.g., (-)-isopiperitenone), and the required cofactor (e.g., NADPH).[9][21]

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.[3]

-

Product Extraction: Stop the reaction and extract the products using an organic solvent like pentane or diethyl ether.

-

Analysis: Analyze the extracted products via GC-MS to identify and quantify the enzymatic product (e.g., (+)-cis-isopulegone).[21]

-

-

Kinetic Analysis:

-

Perform assays with varying substrate and cofactor concentrations to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

-

Regulation and Key Branch Points

The flux through the this compound biosynthesis pathway is tightly regulated. The conversion of (+)-pulegone is a critical branch point.[2] (+)-Pulegone can either be reduced by pulegone reductase (PR) to form (-)-menthone or oxidized by menthofuran synthase (MFS) to produce (+)-menthofuran, a compound that can negatively affect the quality of the essential oil.[2][16][17] Environmental stress factors, such as drought or high temperatures, can influence the expression of genes like PR and MFS, thereby altering the final ratio of this compound to menthofuran in the oil.[16][17][18] For example, overexpression of MFS has been shown to increase both menthofuran and pulegone, suggesting that menthofuran can inhibit the activity of PR.[2]

This guide provides a foundational understanding of the this compound biosynthesis pathway, offering the necessary detail for researchers to design experiments, interpret results, and pursue metabolic engineering strategies in Mentha species.

References

- 1. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Genetic Manipulation of Biosynthetic Pathways in Mint [frontiersin.org]

- 3. Developmental Regulation of Monoterpene Biosynthesis in the Glandular Trichomes of Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. consensus.app [consensus.app]

- 6. Menthol - Wikipedia [en.wikipedia.org]

- 7. (−)-Isopiperitenone reductase - Wikipedia [en.wikipedia.org]

- 8. uniprot.org [uniprot.org]

- 9. Monoterpene double-bond reductases of the (-)-menthol biosynthetic pathway: isolation and characterization of cDNAs encoding (-)-isopiperitenone reductase and (+)-pulegone reductase of peppermint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. aensiweb.com [aensiweb.com]

- 13. Evaluation of Mentha arvensis essential oil and its major constituents for fungitoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. consensus.app [consensus.app]

- 16. Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. BioKB - Publication [biokb.lcsb.uni.lu]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

A Deep Dive into the Physicochemical Landscape of Menthone and Isomenthone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the core physical properties of menthone and its diastereomer, isothis compound. As key components in numerous natural products and important chiral building blocks in the pharmaceutical and flavor industries, a thorough understanding of their distinct physicochemical characteristics is paramount for their effective utilization in research and development. This document summarizes key quantitative data, outlines detailed experimental methodologies for their determination, and provides visual representations of their stereochemical relationships and analytical workflows.

Stereochemistry and Interconversion

This compound and isothis compound are diastereomers of 2-isopropyl-5-methylcyclohexanone, each existing as a pair of enantiomers. The stereochemical relationship arises from the two chiral centers at the C2 and C5 positions. In this compound, the isopropyl and methyl groups are in a trans configuration, while in isothis compound, they are in a cis configuration.[1] This seemingly subtle difference in spatial arrangement leads to distinct physical properties and sensory profiles.[1]

It is crucial to note that this compound and isothis compound can readily interconvert through an enol intermediate, a process known as epimerization.[1] This equilibrium favors the more stable trans isomer, this compound. At room temperature, an equilibrium mixture will contain approximately 29% isothis compound.[1] This dynamic relationship underscores the importance of careful handling and analysis to ensure the isomeric purity of samples.

Caption: Stereoisomers and epimerization of this compound and isothis compound.

Comparative Physical Properties

The distinct stereochemistry of this compound and isothis compound directly influences their physical properties. The following tables summarize the key quantitative data for these isomers. Note that values can vary slightly depending on the specific enantiomer and the experimental conditions.

Table 1: Boiling and Melting Points

| Property | This compound | Isothis compound |

| Boiling Point (°C) | 207 - 210[1][2] | 205 - 208[3] |

| Melting Point (°C) | -6[1][2] | -35[4][5] |

Table 2: Density and Refractive Index

| Property | This compound | Isothis compound |

| Density (g/cm³ at 20°C) | 0.895[1][2] | 0.895 - 0.925[3] |

| Refractive Index (n²⁰/D) | 1.4480 - 1.4520[2] | 1.449 - 1.455[3][6] |

Table 3: Optical Activity

| Isomer | Specific Rotation ([\alpha]_D) |

| (-)-Menthone (l-Menthone) | Negative |

| (+)-Menthone (d-Menthone) | Positive |

| (+)-Isothis compound (d-Isothis compound) | +38.00 to +69.00[7] |

| (-)-Isothis compound (l-Isothis compound) | Negative |

Note: Specific rotation values are highly dependent on the solvent, concentration, and temperature. The provided value for (+)-isothis compound is a reported range.

Experimental Protocols

Accurate determination of the physical properties of this compound and isothis compound relies on standardized experimental procedures. Below are detailed methodologies for the key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For terpenes like this compound and isothis compound, which have relatively high boiling points, distillation-based methods are suitable.[8][9]

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Preparation: Place a small volume of the purified this compound or isothis compound sample into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Temperature Reading: The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.

-

Observation: Record the temperature at which the liquid is boiling and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), a correction may be necessary.

Determination of Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For this compound, which has a melting point below room temperature, a cryostat or a specialized low-temperature melting point apparatus is required.

Methodology:

-

Sample Preparation: A small amount of the solidified sample is loaded into a capillary tube.[10][11]

-

Apparatus: A digital melting point apparatus with a cooling capability (e.g., a Peltier-cooled stage) is used.[10]

-

Heating/Cooling Rate: The apparatus is cooled to a temperature below the expected melting point. The sample is then heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.[11]

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range should be narrow.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. The Abbe refractometer is a standard instrument for this measurement.[12][13][14]

Methodology:

-

Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.[12][13]

-

Sample Application: Place a few drops of the this compound or isothis compound sample onto the prism of the refractometer.[15]

-

Measurement: Close the prism and adjust the light source and mirror to illuminate the field of view. Rotate the knob to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.[12][13]

-

Reading: Read the refractive index directly from the instrument's scale.[15]

-

Temperature Control: Ensure the measurement is performed at a constant, specified temperature (typically 20°C), as the refractive index is temperature-dependent.[15]

Determination of Specific Rotation

Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter. It is defined as the observed angle of optical rotation when plane-polarized light passes through a sample of a specific path length and concentration.[16][17][18]

Methodology:

-

Sample Preparation: Prepare a solution of the this compound or isothis compound isomer of a known concentration in a suitable solvent (e.g., ethanol or chloroform).

-

Blank Measurement: Fill the polarimeter tube with the pure solvent and measure the optical rotation. This is the blank reading.[19]

-

Sample Measurement: Rinse and fill the polarimeter tube with the prepared sample solution, ensuring no air bubbles are present.[16][19]

-

Rotation Measurement: Place the tube in the polarimeter and measure the observed angle of rotation.[16]

-

Calculation: The specific rotation ([\alpha]) is calculated using the formula: [\alpha] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters.

-

c is the concentration of the solution in g/mL.

-

Analytical Workflow

The comprehensive characterization of a this compound or isothis compound sample involves a logical sequence of analytical techniques to determine its identity, purity, and isomeric composition.

Caption: A typical analytical workflow for characterizing this compound and isothis compound.

This guide provides a foundational understanding of the key physical properties differentiating this compound and isothis compound. For drug development and other high-purity applications, precise and accurate measurement of these properties is essential for quality control and ensuring the desired biological or sensory outcomes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H18O | CID 26447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isothis compound, (+-)- | C10H18O | CID 6432469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ScenTree - Isothis compound (CAS N° 491-07-6) [scentree.co]

- 5. 491-07-6 CAS MSDS (ISOthis compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. ScenTree - Isothis compound (CAS N° 491-07-6) [scentree.co]

- 7. (±)-isothis compound, 491-07-6 [thegoodscentscompany.com]

- 8. Terpene Boiling Points and Temperature — True Labs for Cannabis [truelabscannabis.com]

- 9. 11 Factors That Affect Terpene Boiling Points and Temperatures [goldcoastterpenes.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 13. Virtual Labs [mp-amrt.vlabs.ac.in]

- 14. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 15. scribd.com [scribd.com]

- 16. brcmcet.edu.in [brcmcet.edu.in]

- 17. Virtual Labs [cds-iiith.vlabs.ac.in]

- 18. iitr.ac.in [iitr.ac.in]

- 19. rudolphresearch.com [rudolphresearch.com]

Menthone: A Comprehensive Technical Guide to its Chemical Identity and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical identifiers, analytical methodologies, and key biological interactions of menthone. This compound, a naturally occurring monoterpene ketone, is a significant compound in the fields of flavor, fragrance, and pharmaceuticals. This document is intended to serve as a valuable resource for professionals engaged in research and development involving this versatile molecule.

Chemical Identifiers of this compound and Its Stereoisomers

This compound exists as four stereoisomers due to its two chiral centers. The relationship between these isomers is crucial for understanding their distinct chemical and biological properties. The most common isomers are (-)-menthone (l-menthone), (+)-menthone (d-menthone), and their diastereomers, the isomenthones. The following table summarizes the key chemical identifiers for the most relevant forms of this compound.

| Identifier | (-)-Menthone | (+)-Menthone | (±)-Menthone (Racemic) | Isothis compound (mixture) |

| IUPAC Name | (2S,5R)-2-isopropyl-5-methylcyclohexan-1-one[1] | (2R,5S)-2-isopropyl-5-methylcyclohexan-1-one | (2R,5S)-rel-2-isopropyl-5-methylcyclohexan-1-one | cis-2-Isopropyl-5-methylcyclohexanone |

| CAS Number | 14073-97-3[2] | 3391-87-5 | 89-80-5[1] | 491-07-6 |

| PubChem CID | 26447[1] | 443159 | 6986 | 4699 |

| InChI | InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1[1] | InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m0/s1 | InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+ | InChI=1S/C10H18O/c1-7(2)9-6-8(3)4-5-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9- |

| InChIKey | NFLGAXVYCFJBMK-BDAKNGLRSA-N[1] | NFLGAXVYCFJBMK-DTWKUNHWSA-N | NFLGAXVYCFJBMK-BRJQIKQINA-N | NFLGAXVYCFJBMK-ZCFIWIBFSA-N |

| SMILES | C[C@@H]1CC--INVALID-LINK--C(C)C[1] | C[C@H]1CC--INVALID-LINK--C(C)C | CC(C)C1CCC(C)CC1=O | CC(C)[C@H]1C--INVALID-LINK--CCC1=O |

| Synonyms | l-Menthone, (1R,4S)-(-)-p-Menthan-3-one[2] | d-Menthone | dl-Menthone, trans-p-Menthan-3-one | cis-p-Menthan-3-one |

Experimental Protocols

Synthesis of l-Menthone via Oxidation of l-Menthol

A common laboratory-scale synthesis of l-menthone involves the oxidation of the more readily available l-menthol.[3] The following protocol is adapted from established methods.[1]

Materials:

-

l-Menthol

-

Sodium dichromate (Na₂Cr₂O₇) or Potassium dichromate (K₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

5% Sodium hydroxide (NaOH) solution

-

Water

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer, prepare a solution of sodium dichromate in water.

-

Slowly add concentrated sulfuric acid to the dichromate solution while stirring and cooling the flask in an ice bath.

-

In a separate beaker, dissolve l-menthol in diethyl ether.

-

Add the l-menthol solution dropwise to the stirred, cooled dichromate/sulfuric acid mixture. The rate of addition should be controlled to maintain the reaction temperature below a specified point to minimize side reactions and epimerization to d-isothis compound.[3]

-

After the addition is complete, continue stirring at room temperature until the reaction is complete, as indicated by a color change.

-

Transfer the reaction mixture to a separatory funnel. Separate the organic layer (ether) from the aqueous layer.

-

Wash the organic layer sequentially with water and then with a 5% sodium hydroxide solution to remove any unreacted acid and byproducts.

-

Dry the ethereal solution over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

-

Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

-

The crude l-menthone can be purified by fractional distillation under reduced pressure.

Gas Chromatography (GC) Analysis of this compound

Gas chromatography is a primary analytical technique for the qualitative and quantitative analysis of volatile compounds like this compound, often found in essential oils.[4]

Instrumentation:

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Capillary column suitable for terpene analysis (e.g., a non-polar or mid-polar column).

Sample Preparation:

-

Accurately weigh a known amount of the essential oil or sample containing this compound.

-

Dissolve the sample in a suitable solvent (e.g., hexane or ethanol).

-

For quantitative analysis, add a known concentration of an internal standard (e.g., n-alkane) that does not co-elute with other components in the sample.[4]

-

Vortex the mixture to ensure homogeneity.

-

If necessary, filter the sample before injection into the GC.

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Detector Temperature (FID): 280 °C

-

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 5 °C/min).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

Data Analysis:

-

Identify the this compound peak based on its retention time compared to a pure standard.

-

For quantitative analysis, calculate the concentration of this compound based on the peak area relative to the internal standard.

Biological Activity and Signaling Pathway

This compound, particularly its stereoisomers, is known to interact with various biological targets. One of the most studied interactions is with the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is also activated by menthol and cold temperatures.[5] The activation of TRPM8 by this compound can lead to a sensation of cooling and has implications for its use in topical analgesics and other pharmaceutical applications. While the complete signaling cascade is complex and can vary by cell type, a simplified representation of the this compound-TRPM8 interaction is presented below.

Caption: Simplified signaling pathway of this compound activating the TRPM8 channel.

References

Spectroscopic Interpretation of Menthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data of menthone, a monoterpene and a constituent of several essential oils. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, characterization, and quality control in various applications, including the pharmaceutical and flavor industries. This document outlines the key spectroscopic features of this compound, provides detailed experimental protocols for data acquisition, and presents a logical workflow for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound displays signals corresponding to the 18 protons in its structure. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the carbonyl group and the stereochemistry of the molecule. The data presented here is for the major, more stable trans-isomer.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~2.30 | m | - |

| H-4ax | ~2.45 | m | - |

| H-4eq | ~2.05 | m | - |

| H-5 | ~1.35 | m | - |

| H-6ax | ~1.95 | m | - |

| H-6eq | ~2.15 | m | - |

| H-7 (CH of isopropyl) | ~2.10 | m | - |

| CH₃-8 | ~1.05 | d | ~6.5 |

| CH₃-9, CH₃-10 (isopropyl) | ~0.90, ~0.92 | d | ~7.0 |

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound shows 10 distinct signals, corresponding to the 10 carbon atoms in the molecule. The carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~212.8 |

| C-2 | ~56.2 |

| C-3 | ~34.3 |

| C-4 | ~28.2 |

| C-5 | ~35.8 |

| C-6 | ~51.2 |

| C-7 (CH of isopropyl) | ~26.2 |

| C-8 (CH₃) | ~22.6 |

| C-9 (CH₃ of isopropyl) | ~21.6 |

| C-10 (CH₃ of isopropyl) | ~19.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl group and C-H bonds.[1][2][3][4]

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~1711-1706 | C=O stretch | Ketone[2] |

| ~2955, 2928, 2870 | C-H stretch | sp³ C-H[4] |

The presence of a strong peak around 1710 cm⁻¹ is indicative of a saturated cyclic ketone. The absence of a broad absorption in the 3200-3600 cm⁻¹ region confirms the absence of a hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a common method.

Mass Spectral Data

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 154, corresponding to its molecular weight. The fragmentation pattern provides further structural information.[1]

| m/z | Relative Intensity | Proposed Fragment |

| 154 | Moderate | [C₁₀H₁₈O]⁺ (Molecular Ion) |

| 139 | Moderate | [M - CH₃]⁺ |

| 112 | High | [M - C₃H₆]⁺ (McLafferty Rearrangement) |

| 97 | Moderate | [M - C₃H₆ - CH₃]⁺ |

| 83 | Moderate | [C₆H₁₁]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 43 | High | [C₃H₇]⁺ (isopropyl cation) |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of pure this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette with a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and ensure the liquid height is at least 4 cm.

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 s.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2 s.

-

Infrared Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently rotate to spread the liquid into a thin film.

-

Wipe any excess liquid from the edges of the plates.

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of the clean, empty salt plates should be acquired prior to the sample scan.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Further dilute an aliquot of this solution to a final concentration of approximately 10-100 µg/mL.

-

Transfer the final solution to an appropriate autosampler vial.

Data Acquisition (GC-MS with EI):

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.

-

Mass Range: Scan from m/z 40 to 200.

Visualizations

Caption: A logical workflow for the spectroscopic analysis and structural elucidation of this compound.

Caption: Primary fragmentation pathways of this compound in Electron Ionization Mass Spectrometry.

References

Methodological & Application

Synthesis of Menthone via Menthol Oxidation: Application Notes and Protocols for Researchers

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. Menthone, a monoterpene ketone, is a valuable compound in the flavor, fragrance, and pharmaceutical industries, often synthesized through the oxidation of its corresponding alcohol, menthol.[1][2] This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of this compound from menthol, targeting researchers, scientists, and professionals in drug development. The protocols outlined herein focus on common and effective oxidizing agents, including environmentally benign options.

Data Presentation: Comparison of Oxidation Methods

The choice of an oxidizing agent is critical and often depends on factors such as yield, cost, safety, and environmental impact.[3] The following table summarizes quantitative data from various reported methods for the oxidation of menthol to this compound.

| Oxidizing Agent/System | Reagents | Solvent(s) | Reaction Time | Yield (%) | Reference(s) |

| Calcium Hypochlorite | Ca(ClO)₂, Acetic Acid | Acetonitrile/Water | 1 hour | 88% | [4] |

| Ca(ClO)₂, Acetic Acid | Ethyl Acetate/Acetic Acid | < 1.5 hours | ~70-80% (qualitative) | [1] | |

| Ca(ClO)₂, Glacial Acetic Acid | - | 30 minutes (addition) | 42% | [5] | |

| Pyridinium Chlorochromate (PCC) | PCC on Silica Gel | Dichloromethane | < 90 minutes | Not specified | [6] |

| Jones Reagent | Na₂Cr₂O₇, H₂SO₄ | Water | Not specified | 83-85% | [7] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is crucial to follow all safety precautions, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment.

Protocol 1: Green Oxidation using Calcium Hypochlorite

This protocol is adapted from a multigram-scale green synthesis of this compound.[4] Calcium hypochlorite is an inexpensive and environmentally friendly oxidizing agent.[4][5]

Materials:

-

l-Menthol

-

Calcium hypochlorite (Ca(ClO)₂)

-

Glacial acetic acid

-

Acetonitrile

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Water (distilled or deionized)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Prepare a solution of calcium hypochlorite by dissolving 7 g of Ca(ClO)₂ in 40 mL of water in a flask and cool it to 0 °C in an ice bath.

-

In a separate flask, dissolve 10 g of menthol in 50 mL of a 3:2 mixture of acetonitrile and acetic acid.

-

Slowly add the menthol solution to the cold calcium hypochlorite solution under magnetic stirring.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. During this time, add an additional 40 mL of water to the solution.

-

Transfer the reaction mixture to a separatory funnel and extract the product with two 30 mL portions of dichloromethane.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by distillation if necessary.[7]

Protocol 2: Oxidation with Pyridinium Chlorochromate (PCC) on Silica Gel

This method utilizes PCC immobilized on silica gel, which can simplify the workup and reduce chromium waste issues.[6] PCC is a milder oxidizing agent compared to Jones reagent.[3][8]

Materials:

-

Pyridinium chlorochromate (PCC)

-

Silica gel (35-70 mesh)

-

l-Menthol

-

Dichloromethane

-

Diethyl ether

-

Mortar and pestle

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Büchner funnel

Procedure:

-

Oxidant Preparation: In a fume hood, add 4.85 g (22.5 mmol) of PCC to 4.85 g of silica gel in a mortar. Grind the two solids with a pestle until a homogeneous orange mixture is obtained.

-

Transfer the PCC-silica gel mixture to a 100 mL round-bottom flask equipped with a magnetic stirrer and add 50 mL of dichloromethane.

-

To this suspension, add 2.34 g (15 mmol) of (-)-menthol.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and diethyl ether as the eluent. The reaction is typically complete in less than 90 minutes.

-

Once the reaction is complete, add 120 mL of diethyl ether to the reaction mixture.

-

Filter the mixture through a Büchner funnel containing a 2.5-3 cm pad of silica gel. Wash the solid residue with an additional 20 mL of diethyl ether.

-

Combine the filtrates and evaporate the solvent under vacuum to yield the this compound product.

Protocol 3: Jones Oxidation

This classical method employs a chromic acid solution (Jones reagent) to oxidize menthol.[7] While it provides high yields, it involves the use of toxic chromium compounds.[9]

Materials:

-

Sodium dichromate (Na₂Cr₂O₇) or Potassium dichromate (K₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

l-Menthol

-

Ether

-

5% Sodium hydroxide solution

-

Round-bottom flask with a mechanical stirrer

-

Separatory funnel

Procedure:

-

In a 1-liter round-bottomed flask equipped with a mechanical stirrer, place 120 g (0.4 mole) of crystallized sodium dichromate.

-

Add a solution of 100 g (54.3 cc, 0.97 mole) of concentrated sulfuric acid in 600 cc of water.

-

To this mixture, add 90 g (0.58 mole) of menthol in three or four portions while stirring. The temperature of the mixture will rise to about 55 °C. Gentle warming may be necessary if the reaction is slow to start.[7]

-

Once the reaction is complete, the temperature will fall.

-

Mix the resulting oil with an equal volume of ether and transfer to a separatory funnel.

-

Separate the layers and wash the organic layer with three 200 cc portions of 5% sodium hydroxide solution.

-

Remove the ether by distillation.

-

Distill the residue under reduced pressure to obtain pure this compound (boiling point: 98–100 °C at 18 mm Hg).[7]

Visualizations

Reaction Pathway

The following diagram illustrates the general chemical transformation of menthol to this compound through oxidation.

Caption: Oxidation of menthol to this compound.

Experimental Workflow

This diagram outlines the general laboratory workflow for the synthesis and purification of this compound from menthol.

Caption: General workflow for this compound synthesis.

Conclusion

The synthesis of this compound from menthol can be achieved through various oxidative methods. The choice of protocol will depend on the specific requirements of the laboratory, including considerations of yield, cost, safety, and environmental impact. The "green" oxidation using calcium hypochlorite offers a safer and more sustainable alternative to traditional methods that use heavy metals.[4][5] Proper analytical techniques, such as TLC and spectroscopy, should be employed to monitor the reaction and confirm the identity and purity of the final product.[3][5]

References

- 1. emerginginvestigators.org [emerginginvestigators.org]

- 2. researchgate.net [researchgate.net]

- 3. thinkswap.com [thinkswap.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. odinity.com [odinity.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. jk-sci.com [jk-sci.com]

Application of Menthone as a Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthone, a naturally occurring monoterpene and a key component of peppermint oil, is a versatile chiral building block in organic synthesis. While its reduction product, (-)-menthol, is one of the most widely used and extensively studied chiral auxiliaries, the direct application of the this compound scaffold as a chiral auxiliary is less documented in the scientific literature. This document aims to provide detailed application notes and protocols for the use of this compound-derived chiral auxiliaries in asymmetric synthesis.

Due to the limited number of published examples directly employing this compound as a chiral auxiliary, this guide will present a combination of a documented application and well-reasoned, proposed protocols for common asymmetric transformations. These proposed applications are based on established principles of stereocontrol demonstrated by structurally similar chiral auxiliaries, particularly those derived from other cyclic ketones like camphor. The rigid bicyclic structure of this compound, with its defined stereocenters, provides a strong foundation for inducing facial selectivity in a variety of chemical reactions.

General Principles of this compound-Based Chiral Auxiliaries

The stereodirecting influence of a this compound-based chiral auxiliary relies on the steric hindrance provided by the isopropyl and methyl groups on the cyclohexane ring. When attached to a prochiral substrate, the this compound moiety can effectively shield one face of the molecule, directing the approach of a reagent to the less hindered face. The presence of the ketone functionality can also play a role in chelation with Lewis acids, further rigidifying the transition state and enhancing diastereoselectivity.

The general workflow for utilizing a this compound-derived chiral auxiliary is depicted below:

General workflow for asymmetric synthesis using a this compound-derived chiral auxiliary.

I. Asymmetric Alkylation: Synthesis of Chiral Annulated Indenes

A documented application of a this compound-derived chiral auxiliary is in the synthesis of chiral annulated indenes. In this multi-step sequence, this compound is first converted to its enolate, which then undergoes alkylation. The resulting product is then subjected to ring-closing and dehydration steps to yield the final chiral indene.

Quantitative Data

| Entry | Alkylating Agent | Diastereomeric Ratio (d.r.) |

| 1 | 2-bromomethylbromobenzene | Not explicitly reported, but successful synthesis of the chiral product was achieved. |

Experimental Protocol: Synthesis of a Chiral Annulated Indene from (1R)-(+)-Menthone

Materials:

-

(1R)-(+)-Menthone

-

Lithium diisopropylamide (LDA)

-

2-bromomethylbromobenzene

-

Chromium(II) chloride (CrCl₂)

-

Nickel(II) chloride (NiCl₂) (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Standard workup and purification reagents.

Procedure:

-

Enolate Formation: In a flame-dried, nitrogen-purged flask, dissolve (1R)-(+)-menthone in anhydrous THF and cool to -78 °C. Slowly add a freshly prepared solution of LDA in THF. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: To the enolate solution, add a solution of 2-bromomethylbromobenzene in THF dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup and Isolation: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Ring Closure: Dissolve the alkylated product in THF. Add CrCl₂ and a catalytic amount of NiCl₂. Stir the reaction at room temperature until completion (monitored by TLC).

-

Dehydration: After workup and purification of the ring-closed product, dissolve it in a suitable solvent (e.g., toluene) and add a catalytic amount of an acid catalyst such as p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark trap to remove water.

-

Final Purification: After completion of the dehydration, cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the final chiral annulated indene by column chromatography.

Workflow for the synthesis of a chiral annulated indene from this compound.

II. Proposed Application: Asymmetric Aldol Reaction

While not explicitly reported, a this compound-derived chiral auxiliary could plausibly be employed in asymmetric aldol reactions. A potential strategy involves the synthesis of an N-acyl oxazolidinone derived from a this compound scaffold. The rigid structure and steric bulk of the this compound moiety would be expected to provide high facial selectivity.

Proposed Synthesis of a this compound-Derived Oxazolidinone Auxiliary

A hypothetical route to a this compound-based oxazolidinone could involve the conversion of this compound to an amino alcohol, followed by reaction with phosgene or a phosgene equivalent.

Proposed Quantitative Data (Hypothetical)

| Entry | Aldehyde | Lewis Acid | Diastereomeric Excess (d.e.) |

| 1 | Benzaldehyde | Bu₂BOTf | >95% |

| 2 | Isobutyraldehyde | TiCl₄ | >90% |

Proposed Experimental Protocol: Asymmetric Aldol Reaction

Materials:

-

This compound-derived N-acyl oxazolidinone

-

Aldehyde (e.g., benzaldehyde)

-

Di-n-butylboryl trifluoromethanesulfonate (Bu₂BOTf)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Standard workup and purification reagents.

Procedure:

-